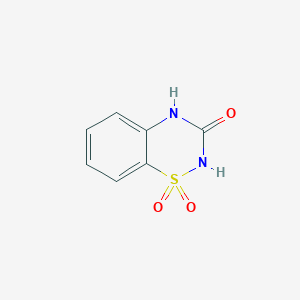

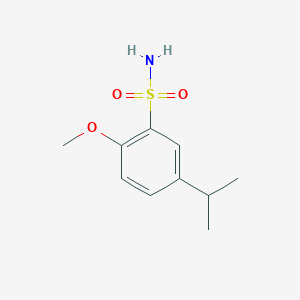

2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Vue d'ensemble

Description

Synthesis Analysis

Several methods have been developed for synthesizing 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide:

- Conventional Synthesis : Involves the reaction of sulfamoyl chloride with anthranilic acid derivatives, leading to compounds like 1-methyl-4-methoxy-2,1,3-benzothiadiazine 2,2-dioxide and 3,4-dihydro-2,1,3-benzothiadiazine 2,2-dioxide (Bancroft, Guindi, & Temple, 1978).

- Curtius Rearrangement Method : A novel approach using saccharin derivatives, with a key stage being Curtius rearrangement followed by intramolecular cyclization (Ivanova et al., 2012).

Molecular Structure Analysis

The molecular structure of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide and its derivatives has been studied extensively:

- Planar Structures : Studies have shown that these molecules often have planar, highly conjugated structures (Berestovitskaya et al., 2006).

- Crystal Structures : X-ray crystallography has been used to determine the crystal structures of several derivatives, revealing interesting features like hydrogen bonding and isomer formation (Bombieri et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide are diverse:

- Ring Contraction : This process involves carbon-sulfur bond formation, leading to pharmacologically relevant derivatives (Fülöpová et al., 2015).

- Nucleophilic Substitution and Demethylation Reactions : These methods allow the introduction of functional groups on the aromatic ring, expanding its utility in organic and medicinal chemistry (Gyűjtő et al., 2020).

Physical Properties Analysis

Research on the physical properties of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide is limited, but it's known for its planar structure and potential for forming hydrogen bonds, which might influence its physical characteristics.

Chemical Properties Analysis

The compound exhibits various chemical properties, such as:

- Tautomerism : Studies indicate that tautomerism is a significant feature of this compound, with different forms being more abundant depending on the phase (gas, solution, solid) (Castro, Gil, & Martínez, 1999).

- Reactivity with Amines : The compound can undergo transformations with amines, leading to new derivatives useful for further chemical synthesis (Agejas, Garcı́a-Navı́o, & Lamas, 2000).

Applications De Recherche Scientifique

Antiviral Activity and Synthesis Methods : This compound is noted for its antiviral properties. Novel methods for its preparation, involving Curtius rearrangement followed by intramolecular cyclization, have been developed. These methods are significant for creating derivatives of this compound for various applications (Ivanova et al., 2012).

Structural Studies : Crystal structures of benzothiadiazine derivatives have been determined, providing insights into the planarity of the benzothiadiazine ring and its structural isomers. This information is crucial for understanding the compound's interactions and potential applications (Bombieri et al., 1990).

Transformation for Medicinal Chemistry : Methods for transforming substituents on the aromatic ring of this compound have been developed. These transformations, including nucleophilic substitution and demethylation, allow for the introduction of versatile functional groups, making the compound a useful building block in organic and medicinal chemistry (Gyűjtő et al., 2020).

Pharmacological Interest : The compound and its derivatives have significant pharmacological interest. For example, derivatives have been synthesized and evaluated for their activity as allosteric modulators of AMPA/kainate receptors, indicating potential applications in neurological and psychiatric disorders (Braghiroli et al., 2002).

Metabolic Studies : Mass spectrometric studies have been conducted on biologically active derivatives, providing clear guides to their structure and potentially aiding in the development of new therapeutic agents (Kirkien-Rzeszotarski et al., 1975).

Propriétés

IUPAC Name |

1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-7-8-5-3-1-2-4-6(5)13(11,12)9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHXXLQQTWUIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332983 | |

| Record name | 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

CAS RN |

13338-00-6 | |

| Record name | 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides?

A: Several synthetic approaches have been explored for these compounds. One method involves reacting 2-aminobenzenesulfonamide with various isocyanates. For instance, reacting it with allyl, methyl, 2-chloroethyl, or 3-chloropropyl isocyanates yields corresponding 2-substituted benzenesulfonamides. These intermediates can then be cyclized under specific conditions to obtain the desired 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide derivatives. [] Another method utilizes a Curtius rearrangement for the synthesis. []

Q2: How does the structure of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide derivatives influence their biological activity?

A: Research suggests that modifications to the basic structure of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can significantly impact its biological activity. For example, introducing specific substituents, like a chlorine atom and unsaturated alkyl chains, at particular positions on the benzothiadiazepine ring system, can enhance anti-HIV-1 activity. [] Notably, the presence of a 3,3-dimethylallyl chain, reminiscent of the TIBO (tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one and thione) pharmacophore, was linked to increased potency. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications.

Q3: Have any specific biological activities been reported for 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide derivatives?

A: Yes, studies have reported that certain derivatives of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibit sedative, antiadrenergic, and hypotensive properties. [] Additionally, research has explored their potential as hypoglycemic agents. [] These findings suggest that this class of compounds might hold therapeutic promise for various conditions.

Q4: Can you provide an example of an unexpected reaction outcome observed during the synthesis of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide derivatives?

A: Interestingly, when 2-(2'-chloroethylureido)- and 2-(3′-chloropropylureido)-benzene sulfonamides were refluxed in 2-propanol, instead of the expected cyclization to the corresponding 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, the reaction yielded 3-(2′-aminoethoxy)-2H-1,2,4-benzothiadiazine 1,1-dioxide and 3-(3′-aminopropoxy)-2H-1,2,4-benzothiadiazine 1,1-dioxide as hydrochloride salts. This suggests a possible competition between cyclization and nucleophilic substitution reactions depending on the reaction conditions and the specific substituents present. []

Q5: Are there any studies investigating the Smiles rearrangement in the context of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide synthesis?

A: Yes, researchers observed a Smiles rearrangement during the synthesis of specific derivatives. Treating 2-(2′-chloroethylureido)- and 2-(3′-chloropropylureido)-benzene sulfonamides or their corresponding 3-(aminoalkoxy)-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives with triethylamine in refluxing 2-propanol led to the formation of 3-(2′-hydroxyethylamino)-2H-1,2,4-benzothiadiazine 1,1-dioxide and 3-(3′-hydroxypropylamine)-2H-1,2,4-benzothiadiazine 1,1-dioxide, respectively. This rearrangement provides another route for accessing structurally diverse derivatives with potentially distinct biological activities. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)

![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)